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molecular formula C11H11N3O3 B8378950 5-(5-Methoxy-pyridin-2-ylmethoxy)-2H-pyridazin-3-one

5-(5-Methoxy-pyridin-2-ylmethoxy)-2H-pyridazin-3-one

Cat. No. B8378950
M. Wt: 233.22 g/mol
InChI Key: QZUAOPCJRXJCFM-UHFFFAOYSA-N
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Patent
US08933079B2

Procedure details

A solution of 5-(5-methoxy-pyridin-2-ylmethoxy)-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one (500 mg, 1.58 mmol) in a mixture of MeOH (5 mL) and concentrated aqueous HCl (0.65 mL) is heated at reflux for 2 h. Most of the volatiles are removed under reduced pressure and water is added. The formed precipitate is filtered off and dried.
Name
5-(5-methoxy-pyridin-2-ylmethoxy)-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0.65 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][O:10][C:11]2[CH:16]=[N:15][N:14](C3CCCCO3)[C:13](=[O:23])[CH:12]=2)=[N:7][CH:8]=1.Cl>CO>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][O:10][C:11]2[CH:16]=[N:15][NH:14][C:13](=[O:23])[CH:12]=2)=[N:7][CH:8]=1

Inputs

Step One
Name
5-(5-methoxy-pyridin-2-ylmethoxy)-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one
Quantity
500 mg
Type
reactant
Smiles
COC=1C=CC(=NC1)COC1=CC(N(N=C1)C1OCCCC1)=O
Name
Quantity
0.65 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Most of the volatiles are removed under reduced pressure and water
ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
The formed precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
COC=1C=CC(=NC1)COC1=CC(NN=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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